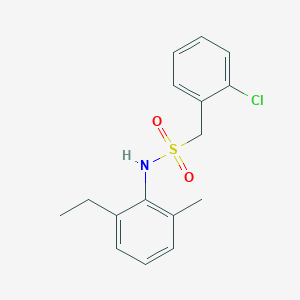
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and fever. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it specifically targets the COX-2 enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Wirkmechanismus
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the gastrointestinal tract and maintain renal function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting the growth and proliferation of cancer cells, reducing the accumulation of beta-amyloid plaques in the brain, and reducing inflammation and oxidative stress in the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide in lab experiments is its specificity for the COX-2 enzyme, which allows researchers to selectively target inflammation and pain without affecting other physiological processes. However, one limitation is that it may not be effective in all types of inflammation and pain, as some conditions may be mediated by other pathways.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide, including:
1. Investigating its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
2. Exploring its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
3. Investigating its potential use as a neuroprotective agent in the prevention and treatment of other neurodegenerative diseases, such as Parkinson's disease.
4. Developing new formulations of this compound that can improve its bioavailability and reduce its side effects.
Conclusion
This compound is a selective COX-2 inhibitor that has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor properties, neuroprotective effects, and cardioprotective effects, among others. While it has advantages and limitations for lab experiments, there are several future directions for research that could lead to new treatments and therapies for a variety of conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects by reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, it has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-13-9-6-7-12(2)16(13)18-21(19,20)11-14-8-4-5-10-15(14)17/h4-10,18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGGVFXEGIYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4428777.png)
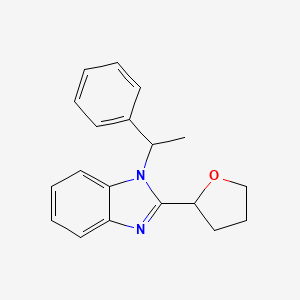
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4428809.png)
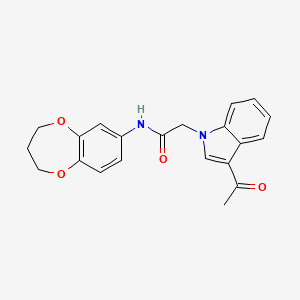
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4428824.png)
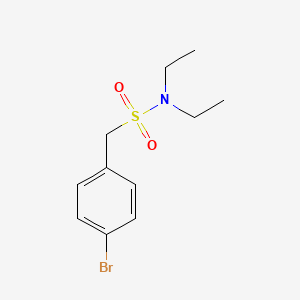
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428832.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)
![2-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4428836.png)
![9-cyclohexyl-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428858.png)
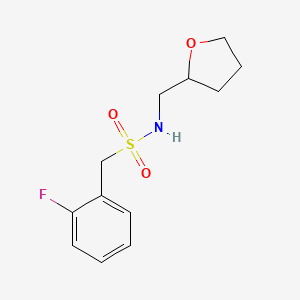
![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)
